molecular formula C10H7BrF2 B14178209 Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- CAS No. 849729-97-1

Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-

Cat. No.: B14178209
CAS No.: 849729-97-1
M. Wt: 245.06 g/mol
InChI Key: IBSJZJCWCOAASX-UHFFFAOYSA-N
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Description

Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-bromo-3,3-difluoro-1-propynyl group and a methyl group. The unique structural features of this compound make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which is then subjected to a series of reactions to introduce the desired substituents.

    Fluorination: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Alkynylation: The propynyl group is introduced through an alkynylation reaction, often using a palladium-catalyzed coupling reaction.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the bromo and difluoro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Hydroxide, alkoxide, amines.

Major Products

    Oxidation Products: Various oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound with fewer halogen atoms.

    Substitution Products: Compounds with different substituents replacing the bromo group.

Scientific Research Applications

Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)
  • 1-(3-Bromo-3,3-difluoro-1-propynyl)-4-bromobenzene

Uniqueness

Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromo and difluoro groups, along with the propynyl and methyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

849729-97-1

Molecular Formula

C10H7BrF2

Molecular Weight

245.06 g/mol

IUPAC Name

1-(3-bromo-3,3-difluoroprop-1-ynyl)-2-methylbenzene

InChI

InChI=1S/C10H7BrF2/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3

InChI Key

IBSJZJCWCOAASX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CC(F)(F)Br

Origin of Product

United States

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